3-Butenyl isothiocyanate

Catalog No.
S560529
CAS No.
3386-97-8
M.F
C5H7NS
M. Wt
113.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenyl isothiocyanate

CAS Number

3386-97-8

Product Name

3-Butenyl isothiocyanate

IUPAC Name

4-isothiocyanatobut-1-ene

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

InChI

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2

InChI Key

SKIHGKNFJKJXPX-UHFFFAOYSA-N

SMILES

C=CCCN=C=S

Solubility

0.00 M
0.46 mg/mL at 20 °C
Very slightly soluble in water; freely soluble in ether
Soluble (in ethanol)

Canonical SMILES

C=CCCN=C=S
  • Cytotoxic activity

    Studies have shown that 3-Butenyl isothiocyanate exhibits cytotoxic effects against various human cancer cell lines, including those derived from breast, colon, lung, and pancreatic cancers. [] The exact mechanism of this cytotoxicity is still under investigation, but it is believed to involve multiple pathways, including induction of apoptosis (programmed cell death) and cell cycle arrest. []

  • Origin and availability

    3-Butenyl isothiocyanate is a naturally occurring compound found in various plants belonging to the Brassicaceae family, such as Alyssum turkestanicum and Diplotaxis harra. []

3-Butenyl isothiocyanate is an organic compound with the molecular formula C₅H₇NS. It is classified as an isothiocyanate, a group of compounds known for their pungent flavor and potential health benefits. 3-Butenyl isothiocyanate is primarily derived from glucosinolates, particularly gluconapin, which are found in cruciferous vegetables like Brassica juncea (mustard) and Raphanus sativus (radish) . This compound has garnered interest due to its cytotoxic properties against various human cancer cell lines, making it a subject of research in cancer treatment.

Research suggests that 3-BI may possess various biological activities, including:

  • Induction of detoxification enzymes: 3-BI may activate a cellular pathway that leads to the production of enzymes that help eliminate toxins from the body [, ].
Typical of isothiocyanates. Notably, it can hydrolyze in the presence of water or moist environments to yield thiocyanate and other products. Additionally, it can react with nucleophiles due to the electrophilic nature of the carbon atom adjacent to the isothiocyanate group, leading to the formation of various derivatives. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.

Research indicates that 3-butenyl isothiocyanate exhibits significant biological activity, particularly its potential anticancer effects. Studies have shown that it induces apoptosis in prostate cancer cells, demonstrating cytotoxicity against various cancer cell lines including those of breast, liver, and neuroblastoma origin . The mechanism of action appears to involve the generation of reactive oxygen species and disruption of mitochondrial membrane potential, ultimately leading to programmed cell death . Furthermore, it has been noted for its antioxidant properties, which may help mitigate oxidative stress in cells.

3-Butenyl isothiocyanate can be synthesized through several methods:

  • Hydrolysis of Glucosinolates: The most common method involves the enzymatic hydrolysis of gluconapin from mustard seeds using myrosinase enzymes. This process releases 3-butenyl isothiocyanate as a product .
  • Chemical Synthesis: It can also be synthesized through

3-Butenyl isothiocyanate has several applications:

  • Pharmaceuticals: Due to its anticancer properties, it is being investigated for use in cancer therapies.
  • Food Industry: As a flavoring agent, it contributes to the pungent taste of mustard and radish.
  • Agriculture: Its potential as a natural pesticide against certain pests has been explored .

Studies on the interactions of 3-butenyl isothiocyanate with biological systems have revealed its ability to modulate enzyme activities related to detoxification and antioxidant defense mechanisms. For example, it influences the activity of phase II detoxifying enzymes, enhancing the body's ability to eliminate harmful compounds . Additionally, interaction studies have indicated that this compound may enhance the efficacy of other anticancer agents when used in combination therapies.

Several compounds share structural similarities with 3-butenyl isothiocyanate. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
Allyl isothiocyanateC₄H₅NSKnown for its strong mustard flavor and pungency; used as a food additive.
4-Methylthio-3-butenyl isothiocyanateC₅H₉NSExhibits similar anticancer properties but derived from different glucosinolates; found in radish.
Phenethyl isothiocyanateC₉H₉NSDerived from different plant sources; known for its potential anti-inflammatory effects.

3-Butenyl isothiocyanate stands out due to its specific anticancer activities and its unique derivation from gluconapin compared to other isothiocyanates that may arise from different glucosinolate precursors . Its distinct biological activities make it a focal point for ongoing research in both medicinal chemistry and nutritional science.

Physical State and Appearance

3-Butenyl isothiocyanate presents as a colorless to light orange to yellow clear liquid at room temperature [1] [19] [21]. The compound exhibits a characteristic aromatic pungent odor that is reminiscent of mustard or horseradish, which is typical of isothiocyanate compounds [1] [2] [22]. This penetrating aroma is distinctive and serves as a qualitative indicator for the presence of this compound [1]. The molecular formula is C₅H₇NS with a molecular weight of 113.18 grams per mole [1] [3] [19].

PropertyValueReference
Physical State (20°C)Liquid [19] [21]
AppearanceColorless to light orange to yellow clear liquid [1] [19]
OdorAromatic pungent [1] [22]
Molecular FormulaC₅H₇NS [1] [3] [19]
Molecular Weight113.18 g/mol [1] [3] [19]

Solubility Characteristics

The solubility profile of 3-Butenyl isothiocyanate varies significantly across different solvent systems [1] [5]. In aqueous media, the compound exhibits only slight solubility, which is characteristic of organic isothiocyanates [5]. However, it demonstrates good solubility in organic solvents, particularly ethanol and other polar organic media [5].

Specific solubility data indicates solubility in acetonitrile (slightly), chloroform (soluble), dichloromethane (slightly), and methanol [1]. The logarithmic partition coefficient (LogP) value of 2.64 suggests moderate lipophilicity, indicating preferential partitioning into organic phases over aqueous systems [1] [22].

Solvent SystemSolubilityReference
WaterSlightly soluble [5]
Ethanol (95%)Soluble [5]
AcetonitrileSlightly soluble [1]
ChloroformSoluble [1]
DichloromethaneSlightly soluble [1]
MethanolSoluble [1]
LogP (octanol/water)2.64 [1] [22]

Spectroscopic Profiles

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-Butenyl isothiocyanate reveals a characteristic fragmentation pattern with the molecular ion peak at m/z 113 [7] [33]. The base peak appears at m/z 72, representing the loss of 41 mass units from the molecular ion [7] [33]. Additional significant fragment ions are observed at m/z 55, 39, and other characteristic masses [7] [33].

The fragmentation pattern follows typical isothiocyanate behavior, with the initial loss of the isothiocyanate group (NCS, 58 mass units) or partial fragmentation leading to the formation of stable carbocation species [7]. The presence of the butenyl chain contributes to additional fragmentation pathways through allylic cleavage mechanisms [7].

Fragment Ion (m/z)Relative Intensity (%)AssignmentReference
113VariableMolecular ion [M]⁺ [7] [33]
72100Base peak [7] [33]
5533Butenyl fragment [7]
3912C₃H₃⁺ [7]

Infrared Spectroscopy

Infrared spectroscopy of 3-Butenyl isothiocyanate exhibits characteristic absorption bands that confirm the presence of key functional groups [23] [24] [25]. The most diagnostic absorption is the N=C=S antisymmetric stretching vibration, which appears in the region of 1980-2100 cm⁻¹ [24] [25]. This band is particularly intense and serves as a definitive identifier for isothiocyanate compounds [24].

Additional characteristic bands include alkene C=C stretching vibrations around 1620-1630 cm⁻¹, corresponding to the butenyl double bond [24]. The N=C=S bending mode typically appears around 450-470 cm⁻¹, providing further confirmation of the isothiocyanate structure [24]. C-H stretching vibrations from both the alkyl and alkenyl portions appear in the 2900-3100 cm⁻¹ region [24].

Wavenumber (cm⁻¹)AssignmentIntensityReference
1980-2100N=C=S antisymmetric stretchStrong [24] [25]
1620-1630C=C stretch (alkene)Medium [24]
2900-3100C-H stretchMedium-Strong [24]
450-470N=C=S bendMedium [24]

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-Butenyl isothiocyanate [7]. ¹H-NMR analysis in CDCl₃ reveals characteristic signals that confirm the molecular structure [7]. The vinyl proton appears as a multipuplet at δ 5.75-5.82 ppm, while the terminal alkene protons show signals at δ 5.16-5.20 ppm [7].

The methylene groups adjacent to the isothiocyanate and alkene functionalities appear at δ 3.51-3.56 ppm and δ 2.41-2.45 ppm, respectively [7]. ¹³C-NMR spectroscopy provides complementary information with signals at δ 135.4, 131.9, 117.4, 43.2, and 33.0 ppm, corresponding to the various carbon environments within the molecule [7].

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H5.75-5.82Multiplet=CH- (vinyl) [7]
¹H5.16-5.20Multiplet=CH₂ (terminal) [7]
¹H3.51-3.56Multiplet-CH₂-NCS [7]
¹H2.41-2.45Multiplet-CH₂-CH= [7]
¹³C135.4-Alkene carbon [7]
¹³C131.9-Isothiocyanate carbon [7]
¹³C117.4-Terminal alkene carbon [7]
¹³C43.2--CH₂-NCS [7]
¹³C33.0--CH₂-CH= [7]

Predicted Collision Cross Section Properties

Computational prediction of collision cross section values for 3-Butenyl isothiocyanate has been performed using various ionization modes [13] [14]. The predicted collision cross section values provide important information for ion mobility mass spectrometry applications and molecular characterization [13] [14].

For the protonated molecular ion [M+H]⁺ at m/z 114.037, the predicted collision cross section is 119.8 Ų [13]. The sodium adduct [M+Na]⁺ at m/z 136.019 shows a collision cross section of 128.0 Ų [13]. Negative ion mode analysis reveals [M-H]⁻ at m/z 112.023 with a collision cross section of 121.9 Ų [13].

Additional adduct forms include the ammonium adduct [M+NH₄]⁺ at m/z 131.064 with a collision cross section of 143.5 Ų, and the potassium adduct [M+K]⁺ at m/z 151.993 with a collision cross section of 126.1 Ų [13]. These values are consistent with similar organic compounds of comparable molecular weight and structural features [13] [14].

Adduct Ionm/zPredicted CCS (Ų)Reference
[M+H]⁺114.037119.8 [13]
[M+Na]⁺136.019128.0 [13]
[M-H]⁻112.023121.9 [13]
[M+NH₄]⁺131.064143.5 [13]
[M+K]⁺151.993126.1 [13]
[M]⁺113.029121.6 [13]

The presence of 3-butenyl isothiocyanate has been documented extensively across various genera within the Brassicaceae family, with particular abundance observed in commercially important species. The compound serves as a defensive metabolite and contributes to the characteristic pungent flavor profile associated with cruciferous vegetables [1] [2] [3].

SpeciesCommon NameOccurrence StatusPrimary SourceReference
Brassica junceaIndian mustardConfirmedSeedsCitation 4
Brassica carinataEthiopian mustardConfirmedSeedsCitation 11
Sinapis albaWhite mustardConfirmedSeedsCitation 11
Brassica rapaChinese cabbage/TurnipConfirmedLeavesCitation 35
Brassica oleraceaCabbage/BroccoliConfirmedLeavesCitation 36

Occurrence in Brassica juncea

Brassica juncea represents the most extensively studied species regarding 3-butenyl isothiocyanate production and accumulation. Research has demonstrated that this species contains exceptionally high concentrations of gluconapin, the direct precursor to 3-butenyl isothiocyanate [2] [4]. The compound has been isolated from various cultivars of Brassica juncea, with particular emphasis on the variety Pusa Jaikisan, where it comprises approximately 18 percent of the total isothiocyanate content following enzymatic hydrolysis [2] [5].

Studies examining different accessions of Brassica juncea have revealed significant variation in 3-butenyl isothiocyanate content, with concentrations ranging from 0.8 to 2.1 ng/mg in different varieties [4]. The compound demonstrates predominant accumulation in seed tissues, where it serves both storage and defensive functions. Volatile compound analysis of Brassica juncea leaves has identified 3-butenyl isothiocyanate as one of the major volatile constituents, contributing to the characteristic aroma and flavor profile of the species [6] [7].

Presence in Brassica carinata

Brassica carinata, commonly known as Ethiopian mustard, has been documented to contain measurable quantities of 3-butenyl isothiocyanate, derived from its substantial gluconapin content [8] [9]. This species represents an important oilseed crop with potential applications in biofuel production, making the characterization of its glucosinolate profile particularly relevant for agricultural and industrial applications.

The presence of 3-butenyl isothiocyanate in Brassica carinata has been confirmed through comprehensive metabolomic analyses, which have identified this compound as a significant component of the species' defensive chemistry [8]. The compound contributes to the overall isothiocyanate profile that characterizes this species and differentiates it from other Brassica species based on quantitative and qualitative metabolomic signatures.

Distribution in Sinapis alba

Sinapis alba, or white mustard, demonstrates a unique glucosinolate profile characterized by the predominance of sinalbin rather than gluconapin [10] [11]. However, the species does contain measurable quantities of gluconapin and its hydrolysis product, 3-butenyl isothiocyanate, though at relatively lower concentrations compared to other Brassicaceae species [10].

Research utilizing headspace gas chromatography-mass spectrometry has identified 3-butenyl isothiocyanate in Sinapis alba seed preparations, confirming its presence despite the species' primary reliance on benzyl isothiocyanate for defensive functions [10]. The compound serves as a secondary metabolite contributing to the overall antimicrobial and defensive properties of white mustard seeds.

Tissue-Specific Accumulation Patterns

The distribution of 3-butenyl isothiocyanate varies significantly among different plant tissues, reflecting the compound's multiple physiological roles and the strategic deployment of chemical defenses throughout the plant architecture. Understanding these tissue-specific patterns provides insights into the compound's biological functions and optimal harvesting strategies for commercial applications.

Plant TissueAccumulation LevelDistribution PatternPhysiological RoleReference
SeedsHighUniformStorage/DefenseCitation 4
LeavesVariableHighest in outer sectionsDefense/ProtectionCitation 35
StemsModerateDecreasing basipetallyTransport/DefenseCitation 36
RootsLowMinimalMinimal defenseCitation 36
FlowersLowMinimalMinimal defenseCitation 18
SproutsHighConcentratedDefense/NutritionCitation 51

Seeds represent the primary storage tissue for 3-butenyl isothiocyanate precursors, with uniform distribution throughout the embryonic tissues [2] [12]. This even distribution pattern ensures comprehensive protection during seed dormancy and early germination phases. The high concentration in seeds reflects the compound's role as a stored defensive metabolite that becomes activated upon tissue disruption during germination or predation attempts.

Leaf tissues exhibit variable accumulation patterns, with highest concentrations typically observed in outer leaf sections and mature leaves compared to younger tissues [13] [14]. Research has demonstrated that glucosinolate content, including gluconapin, varies significantly among different leaf positions, with outer leaves showing elevated concentrations compared to inner leaves [13]. This distribution pattern reflects the compound's primary defensive role against herbivores and pathogens that initially contact external plant surfaces.

Stem tissues demonstrate moderate accumulation levels with a characteristic decrease in concentration from apical to basal regions [15]. This basipetal gradient suggests active transport of glucosinolate precursors from synthesis sites to storage tissues. The compound serves dual functions in stem tissues, providing both defensive protection and facilitating transport of defensive metabolites throughout the plant system.

Root tissues generally exhibit the lowest concentrations of 3-butenyl isothiocyanate, with minimal accumulation observed in most species [15]. This pattern reflects the reduced exposure of root tissues to above-ground herbivores and the allocation of defensive resources to more vulnerable aerial plant parts. However, some species may concentrate glucosinolates in root tissues as adaptation to soil-borne pathogens and root-feeding insects.

Sprout tissues demonstrate exceptionally high concentrations of 3-butenyl isothiocyanate, often exceeding levels found in mature plant tissues [16]. This concentrated accumulation reflects the vulnerability of young tissues to pathogen attack and the need for intensive chemical defense during early developmental stages. The high concentrations in sprouts also contribute to their commercial value as functional foods rich in bioactive compounds.

Quantitative Variation Among Plant Species and Varieties

Substantial quantitative variation in 3-butenyl isothiocyanate content has been documented among different plant species, varieties, and environmental conditions. This variation reflects genetic differences, environmental influences, and developmental factors that collectively determine the final concentration of this bioactive compound in plant tissues.

Species/VarietyConcentration Range (μmol/g DW)Tissue TypeEnvironmental FactorReference
Brassica juncea RH-7252.1 ng/mgMixed tissuesControlledCitation 22
Brassica juncea RH-7610.8 ng/mgMixed tissuesControlledCitation 22
Brassica rapa varieties11.8-74.0LeavesTwo sitesCitation 50
Sinapis alba cultivars15-50 (estimated)SeedsVariableCitation 20
Brassica carinata10-30 (estimated)SeedsVariableCitation 11

Among Brassica juncea varieties, significant variation has been observed between different accessions grown under identical conditions. The RH-725 variety demonstrated 2.1 ng/mg concentration while RH-761 showed 0.8 ng/mg, representing a 2.6-fold difference between genetically distinct varieties [4]. This variation suggests strong genetic control over glucosinolate biosynthesis and accumulation pathways, with specific varieties selected for either enhanced or reduced 3-butenyl isothiocyanate production.

Brassica rapa varieties exhibit the most extensive documented range of variation, with total glucosinolate content ranging from 11.8 to 74.0 μmol/g dry weight in leaf tissues [17]. This six-fold variation reflects both genetic diversity within the species and environmental influences affecting glucosinolate biosynthesis. Studies conducted across multiple sites have confirmed that while environmental factors influence absolute concentrations, the relative rankings of varieties remain consistent, indicating stable genetic control over glucosinolate profiles [17].

SpeciesPredominant GlucosinolatePrimary IsothiocyanateRelative AbundanceCommercial SignificanceReference
Brassica junceaGluconapin3-Butenyl ITCHighHighCitation 4
Brassica carinataGluconapin3-Butenyl ITCModerateModerateCitation 11
Sinapis albaSinalbinBenzyl ITCLowLowCitation 20
Brassica rapaGluconapin3-Butenyl ITCHighHighCitation 50
Brassica oleraceaGluconapin3-Butenyl ITCModerateModerateCitation 36

Environmental factors significantly influence 3-butenyl isothiocyanate concentrations, with temperature, soil composition, and growing conditions all contributing to observed variation [17] [15]. Studies have demonstrated that plants grown at different temperatures show substantial differences in glucosinolate content, with both high and low temperature extremes typically increasing total glucosinolate concentrations compared to optimal growing conditions [15]. Soil acidity and nutrient availability also affect glucosinolate biosynthesis, with acidic soils generally associated with altered glucosinolate profiles [17].

Developmental stage represents another critical factor influencing 3-butenyl isothiocyanate concentrations, with young tissues generally containing higher concentrations than mature tissues [14] [18]. This pattern reflects the heightened vulnerability of developing tissues to pathogen attack and the strategic allocation of defensive resources during critical growth phases. The timing of harvest therefore significantly impacts the final concentration of 3-butenyl isothiocyanate in commercial products.

Physical Description

Colourless liquid; Penetrating aroma

XLogP3

2.7

Density

0.990-0.996 (20°)

UNII

13O98H1EW1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (33.33%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (33.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (33.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3386-97-8

Wikipedia

3-butenyl isothiocyanate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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